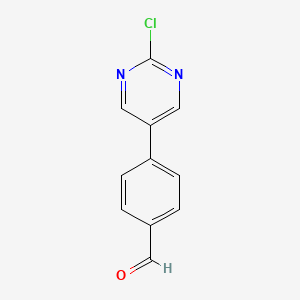

4-(2-chloropyrimidin-5-yl)benzaldehyde

Overview

Description

4-(2-chloropyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications. This compound features a benzaldehyde group attached to a chloropyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloropyrimidin-5-yl)benzaldehyde typically involves the reaction of 2

Biological Activity

4-(2-Chloropyrimidin-5-yl)benzaldehyde is an organic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a benzaldehyde moiety substituted with a chloropyrimidine ring. The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with benzaldehyde derivatives under various conditions, including microwave-assisted methods to enhance yield and purity .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly through its impact on cyclooxygenase (COX) enzymes. In vitro studies demonstrated that derivatives of this compound can inhibit COX-1 and COX-2, with some showing comparable potency to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) analysis revealed that specific substitutions enhance its inhibitory effects on COX enzymes.

3. Acetylcholinesterase Inhibition

There is emerging evidence that compounds related to this compound may possess acetylcholinesterase (AChE) inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's . The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The chloropyrimidine moiety facilitates binding to active sites of enzymes like COX and AChE, leading to inhibition.

- Receptor Interaction : Potential interactions with G-protein-coupled receptors (GPCRs) have been suggested, which could mediate various physiological responses .

Case Study 1: Antimicrobial Activity

A series of derivatives were synthesized and tested against multiple bacterial strains. The results indicated a dose-dependent inhibition, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| A | 8 | E. coli |

| B | 16 | S. aureus |

| C | 4 | P. aeruginosa |

Case Study 2: Anti-inflammatory Activity

In vivo studies utilizing carrageenan-induced paw edema models showed that certain derivatives significantly reduced inflammation compared to controls.

| Compound | ED50 (mg/kg) | Control (Indomethacin) |

|---|---|---|

| D | 10 | 9 |

| E | 8 | 9 |

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis

4-(2-chloropyrimidin-5-yl)benzaldehyde serves as an important intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting cancer and microbial diseases. For instance, derivatives of this compound have shown promising anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth (IC50: MCF-7 = 12.5 µM, A549 = 15.0 µM) .

Mechanism of Action

The compound may exert its effects through mechanisms such as:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, affecting cellular processes like proliferation and apoptosis.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing critical signaling pathways for cell survival and growth.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens by disrupting essential metabolic functions. The compound has shown potential in inhibiting bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique structure allows for applications in creating advanced materials that can be used in electronics or photonics.

Biological Studies

This compound is also investigated for its biological activities beyond medicinal applications. It is being studied for potential effects on enzyme inhibition and receptor modulation, contributing to our understanding of biochemical pathways.

Case Studies and Experimental Data

Several studies highlight the biological effects and applications of this compound:

Example Study: Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cells and disrupts the cell cycle, preventing proliferation. This highlights its potential as a therapeutic agent in oncology .

Example Study: Antimicrobial Efficacy

Research has indicated that the compound effectively inhibits bacterial growth by targeting metabolic pathways essential for bacterial survival .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Pyrimidine Chlorine

The 2-chloro substituent on the pyrimidine ring undergoes substitution reactions with nucleophiles under mild conditions.

Example Reaction with Hydrazine

A study demonstrated that 2-chloropyrimidine derivatives react with hydrazine hydrate at 0–5°C to form hydrazine-substituted products in 83% yield . For 4-(2-chloropyrimidin-5-yl)benzaldehyde, this would yield:

Key Reaction Conditions

| Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Hydrazine hydrate | Methanol | 0–5°C | 1 hour | 83% |

Suzuki-Miyaura Cross-Coupling

The chlorine atom facilitates palladium-catalyzed coupling with boronic acids. A study on 2,4-dichloropyrimidine showed efficient Suzuki coupling with phenylboronic acid under microwave irradiation .

General Reaction Scheme

Optimized Conditions

| Catalyst System | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄/K₂CO₃ | Aqueous EtOH | Microwave (100W) | 120°C | 15 min | 89% |

a) Schiff Base Formation

The aldehyde reacts with primary amines to form imines. A study synthesized pyrimidine Schiff bases using 4-fluorobenzaldehyde and amines .

Reaction Example

Typical Conditions

b) Oxidation and Reduction

While direct data for this compound is limited, analogous benzaldehydes undergo:

-

Oxidation : Aldehyde → carboxylic acid using KMnO₄/CrO₃.

-

Reduction : Aldehyde → benzyl alcohol using NaBH₄/LiAlH₄.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles. A study synthesized triazolopyrimidines via iodobenzene diacetate-mediated cyclization .

Example Reaction

Key Data

| Cyclizing Agent | Product | Yield |

|---|---|---|

| IBD | Triazolopyrimidine derivative | 78% |

Comparative Reactivity

Properties

IUPAC Name |

4-(2-chloropyrimidin-5-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c12-11-13-5-10(6-14-11)9-3-1-8(7-15)2-4-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYJPPDHCSWFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CN=C(N=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.